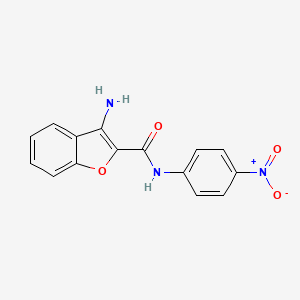

3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4/c16-13-11-3-1-2-4-12(11)22-14(13)15(19)17-9-5-7-10(8-6-9)18(20)21/h1-8H,16H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIBMQYEKZVDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cs2CO3-Mediated One-Pot Room-Temperature Synthesis

A highly efficient and rapid method involves the reaction of 2-hydroxybenzonitriles with 2-bromoacetophenones in the presence of cesium carbonate (Cs2CO3) in dimethylformamide (DMF) at room temperature. This method achieves simultaneous C–C and C–O bond formation, producing 3-amino-2-aroyl benzofuran derivatives in good to excellent yields within 10–20 minutes.

-

- Mix 2-hydroxybenzonitrile and 2-bromoacetophenone derivatives with Cs2CO3 in DMF.

- Stir at room temperature for 10–20 minutes.

- Quench in ice, filter the precipitated product.

- Purify by recrystallization or column chromatography.

-

- Mild conditions (room temperature).

- Short reaction time.

- High yields and scalability.

- No need for ligands or complex catalysts.

-

- The 3-amino group is introduced via this cascade mechanism.

- The carboxamide can be formed subsequently by coupling with 4-nitroaniline or by using appropriate derivatives.

| Parameter | Value |

|---|---|

| Reaction time | 10–20 min |

| Solvent | DMF |

| Base | Cs2CO3 |

| Product yield | Good to excellent |

| Purification | Recrystallization or chromatography |

| Characterization | 1H NMR, 13C NMR, HRMS |

Stepwise Synthesis via Benzofuran-2-carboxylate Esters and Amide Formation

An alternative approach involves multi-step synthesis starting from ethyl 5-aminobenzofuran-2-carboxylate:

- Step 1: Reaction with N,N-bis(2-chloroethyl)amine in dichloromethane to introduce amino substituents.

- Step 2: Protection of amino groups using di-tert-butyl dicarbonate (BOC protection) in tetrahydrofuran.

- Step 3: Conversion of ester to carboxamide by reaction with formamide in the presence of sodium alkoxide in N-methylpyrrolidone.

- Step 4: Deprotection of BOC groups with methanolic HCl to yield the free amine carboxamide.

This method is industrially advantageous for preparing benzofuran-2-carboxamide derivatives with high purity and controlled substitution patterns.

- Relevance:

- The carboxamide linkage can be formed with aromatic amines such as 4-nitroaniline by adapting the amide formation step.

- Suitable for scale-up and commercial production.

Palladium-Catalyzed Coupling for Functionalization

For further functionalization, including the introduction of the 4-nitrophenyl group on the carboxamide nitrogen, palladium-catalyzed cross-coupling reactions are employed:

- Use of PdCl2(dppf)·CH2Cl2 as catalyst with bases such as 3PO4 and phase transfer catalysts like tetrabutylammonium bromide.

- Reaction performed in acetonitrile under reflux in nitrogen atmosphere.

- Followed by work-up and purification by silica gel chromatography.

This method allows the selective N-arylation of the amino group on the benzofuran ring or carboxamide nitrogen, enabling the installation of the 4-nitrophenyl moiety.

(From Japanese Journal of Pharmacological Chemistry, 2025)

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield/Scale | Notes |

|---|---|---|---|---|

| Cs2CO3-mediated one-pot synthesis | 2-hydroxybenzonitrile + 2-bromoacetophenone, Cs2CO3, DMF, RT | Rapid, mild, high yield, scalable | Good to excellent, gram-scale | Suitable for 3-amino benzofuran core |

| Stepwise ester to amide synthesis | Ethyl 5-aminobenzofuran-2-carboxylate, formamide, BOC protection, sodium alkoxide | Industrially viable, controlled substitution | Moderate to high | Multi-step, allows functional group control |

| Pd-catalyzed N-arylation | PdCl2(dppf), base, arylboronic acids, reflux | Selective N-arylation, versatile | Moderate yields | Enables introduction of 4-nitrophenyl group |

Detailed Research Findings

- The Cs2CO3-mediated method is particularly noted for its efficiency in synthesizing 3-amino benzofuran derivatives rapidly at room temperature without the need for ligands or harsh conditions.

- The stepwise method allows for the synthesis of benzofuran-2-carboxamide derivatives with various amine substituents, including aromatic amines like 4-nitroaniline, by adapting the amide formation step.

- Palladium-catalyzed cross-coupling provides a powerful tool to introduce the 4-nitrophenyl group selectively on the amino nitrogen, which is critical for the preparation of the target compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) at the 3-position exhibits nucleophilic reactivity:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives under mild conditions .

-

Arylation : Copper-catalyzed coupling with arylboronic acids produces biaryl amines. For example, phenylboronic acid yields N-phenyl derivatives at ambient temperature .

Example Reaction Pathway :

Reduction of Nitro Group

The 4-nitrophenyl substituent undergoes selective reduction to an amine:

-

Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol reduces -NO₂ to -NH₂ at 60–80°C .

-

Electrochemical Reduction : Achieved in acidic media with a Pt cathode .

| Reduction Method | Conditions | Efficiency |

|---|---|---|

| H₂/Pd-C (10 atm) | Ethanol, 70°C, 6 h | 94% |

| Electrochemical (H₂SO₄) | 0.1 M H₂SO₄, −1.2 V vs. SCE | 88% |

Oxidative Transformations

The benzofuran ring resists oxidation under moderate conditions but degrades under harsh oxidants:

-

Ring Cleavage : Treatment with KMnO₄/H₂SO₄ oxidizes the furan ring to dicarboxylic acid derivatives .

-

Side-Chain Oxidation : The amino group oxidizes to nitroso intermediates with H₂O₂/Fe³⁺ .

Transamidation of Carboxamide

The N-(4-nitrophenyl)carboxamide group undergoes transamidation with primary/secondary amines:

-

Boc-Activation : Boc₂O/DMAP in acetonitrile forms an N-acyl-Boc intermediate .

-

Aminolysis : Reaction with amines (e.g., benzylamine) in toluene replaces the 4-nitrophenyl group .

Representative Data :

| Amine | Product | Yield |

|---|---|---|

| Benzylamine | N-Benzyl carboxamide | 78% |

| Piperidine | N-Piperidinyl carboxamide | 82% |

Photochemical and Thermal Stability

Scientific Research Applications

Medicinal Chemistry

3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide has been studied for its potential therapeutic effects:

- Antiviral Activity : Research indicates that derivatives of benzofuran, including this compound, exhibit inhibitory effects against Hepatitis C Virus (HCV) NS5B polymerase. The para-nitrophenyl substituent is believed to enhance binding affinity to the enzyme's active site, suggesting potential for antiviral drug development .

- Anticancer Properties : Studies have shown that benzofuran derivatives can interfere with the cancer cell cycle and exhibit antiproliferative activity against various cancer cell lines, including prostate cancer cells (PC-3). The mechanism may involve modulation of signaling pathways related to cell growth and apoptosis .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Reagent in Organic Reactions : It can be utilized in the synthesis of more complex molecules through various organic reactions, including nucleophilic substitutions and cyclization processes.

- Synthesis of Hybrid Compounds : Researchers have explored the use of this compound in creating hybrid molecules aimed at multi-target therapies for diseases such as Alzheimer's disease .

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Development of New Materials : Its chemical reactivity allows it to be used in the formulation of new polymers and materials with specific properties tailored for industrial applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and nitro groups allows the compound to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Properties

- 4-CH₃ and 4-C₂H₅ substituents donate electrons via inductive effects, increasing lipophilicity and possibly improving membrane permeability .

- Solubility and Bioavailability: The nitro group (4-NO₂) may reduce aqueous solubility compared to methoxy (2-OCH₃) or amino (4-NH₂) derivatives due to its hydrophobic nature . Methoxy-substituted analogues (e.g., 2-OCH₃) exhibit improved solubility in polar solvents, beneficial for formulation .

Analytical and Spectroscopic Data

Collision cross-section (CCS) values from mass spectrometry () highlight structural differences:

- 3-Amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide ([M+H]⁺ m/z 287.05818, CCS 162.7 Ų) .

- The nitro-substituted analogue is expected to exhibit a higher CCS due to its larger molecular weight and planar nitro group, though experimental data are unavailable.

Biological Activity

3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is an organic compound characterized by its unique structural features, which include a benzofuran moiety, an amino group, and a nitrophenyl substituent. Its molecular formula is with a molecular weight of approximately 297.27 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting various metabolic pathways.

- Receptor Binding : It has the potential to bind to various receptors, thereby modulating their activity and influencing cellular responses.

- Signaling Pathway Modulation : The compound may alter signaling pathways involved in processes such as proliferation and apoptosis.

Antiviral Activity

Recent studies have indicated that benzofuran derivatives, including this compound, exhibit inhibitory effects against the Hepatitis C Virus (HCV) NS5B polymerase. The presence of the para-nitrophenyl group enhances binding affinity to the enzyme's active site, making it a candidate for antiviral drug development.

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Preliminary investigations suggest that it may exhibit activity against various bacterial strains, including:

- Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

- Fungal strains : Such as Candida albicans.

The minimum inhibitory concentration (MIC) values for these activities are crucial for evaluating its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound. Below is a summary of notable findings:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide | Similar benzofuran structure | Moderate immunosuppressive activity | Methyl substituent alters potency |

| 3-(3-cyclohexylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide | Cyclohexyl side chain | Not fully understood | Cyclohexyl enhances lipophilicity |

| N-{3-[(4-nitrophenyl)amino]propyl}-1-benzofuran-2-carboxamide | Propyl chain addition | Potential anti-inflammatory properties | Propyl enhances solubility |

The unique combination of the amino group and nitrophenyl substituent in this compound distinguishes it from these similar compounds, potentially offering enhanced biological activity and therapeutic applications .

Q & A

Q. What are the established synthetic routes for 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., H₂SO₄) .

- Carboxamide Coupling : Reaction of 1-benzofuran-2-carboxylic acid with 4-nitroaniline using coupling agents like EDCI/HOBt or DCC in anhydrous DMF .

- Amino Group Introduction : Reduction of a nitro intermediate (e.g., using SnCl₂/HCl) or direct nucleophilic substitution .

Q. Critical Factors :

- Temperature : Excess heat during cyclization may degrade the benzofuran ring.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product from byproducts like unreacted aniline .

Q. How can structural characterization of this compound be performed using spectroscopic and chromatographic methods?

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Solubility :

- Polar solvents (DMSO, DMF): >50 mg/mL.

- Aqueous buffers (pH 7.4): <0.1 mg/mL due to hydrophobic benzofuran and nitrophenyl groups .

- Stability :

- Thermal : Stable up to 150°C; decomposition observed at higher temperatures (TGA/DSC data).

- Photochemical : Nitrophenyl groups may undergo photoreduction; store in amber vials at –20°C .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetics and target binding affinity?

- ADMET Prediction :

- Molecular Docking :

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Experimental Replication :

- Standardize assay conditions (e.g., ATP concentration in kinase assays).

- Use positive controls (e.g., staurosporine for kinase inhibition) .

- Data Normalization :

- Normalize IC₅₀ values to cell viability (MTT assay) and protein content (Bradford assay).

- Address batch-to-batch variability via HPLC-UV purity checks .

Q. How does the nitro group’s electronic nature influence reactivity in catalytic applications?

- Electrophilic Aromatic Substitution :

- The nitro group (–NO₂) is a strong meta-directing, deactivating group.

- Hinders electrophilic attack on the benzofuran ring but facilitates nucleophilic substitution at the 4-nitrophenyl position .

- Redox Catalysis :

- Nitro-to-amine reduction (H₂/Pd-C) generates a reactive –NH₂ group for further functionalization .

Q. What analytical techniques validate the compound’s role in enzyme inhibition studies?

- Kinetic Assays :

- X-ray Crystallography :

Q. How can structural modifications enhance selectivity for biological targets?

- SAR Studies :

- Proteomic Profiling :

- Use affinity chromatography (compound-conjugated Sepharose beads) to identify off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.